2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether
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Overview
Description
The compound 2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether is a complex organic molecule that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazino-benzoxazepine core with various substituents, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Triazino Group: The triazino group is introduced via a nucleophilic substitution reaction, where a suitable triazine derivative reacts with the benzoxazepine intermediate.
Substitution with Benzyloxy and Chlorobenzyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-{6-[2-(benzyloxy)phenyl]-3-[(2-methylbenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- 1-{6-[2-(benzyloxy)phenyl]-3-[(2-fluorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
Uniqueness
The uniqueness of 2-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl benzyl ether lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C32H25ClN4O3S |
---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(2-phenylmethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C32H25ClN4O3S/c1-21(38)37-27-17-9-6-14-24(27)29-30(34-32(36-35-29)41-20-23-13-5-8-16-26(23)33)40-31(37)25-15-7-10-18-28(25)39-19-22-11-3-2-4-12-22/h2-18,31H,19-20H2,1H3 |
InChI Key |
CSYZGKLOWJXMIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=CC=CC=C5OCC6=CC=CC=C6 |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=CC=CC=C5OCC6=CC=CC=C6 |
Origin of Product |
United States |
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